1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine is a boronic ester derivative featuring a pinacol-protected boron group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a but-3-en-1-amine scaffold. This compound combines the reactivity of the boronic ester moiety, widely utilized in Suzuki-Miyaura cross-coupling reactions , with the nucleophilic and coordinating properties of the amine group. Its structure enables applications in organic synthesis, medicinal chemistry, and materials science, particularly in the construction of boron-containing bioactive molecules .
The compound’s synthesis typically involves borylation of pre-functionalized alkenyl amines or multi-component coupling strategies. For example, palladium-catalyzed diboration/amination sequences (as seen in related compounds) can yield structurally analogous products .
Properties
Molecular Formula |
C10H20BNO2 |
|---|---|
Molecular Weight |
197.08 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C10H20BNO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6,8H,1,7,12H2,2-5H3 |
InChI Key |
YNNWWMFPRGLQBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine typically involves the reaction of an appropriate amine with a boronic ester. One common method is the hydroboration of alkenes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted amines. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine involves the formation of carbon-boron bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Aliphatic vs. Aromatic Boronated Amines
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4a): This aromatic analogue () replaces the alkenyl chain with a benzyl group. It exhibits a lower melting point (85°C vs. ~170°C for aromatic derivatives in ), highlighting how extended conjugation and aromaticity enhance intermolecular interactions.
(Z)-1,4-Diphenyl-3-(dioxaborolan-2-yl)but-3-en-1-amine :
This compound () incorporates two phenyl groups on the alkene and amine, resulting in a higher melting point (170–173°C). The diphenyl substitution increases steric bulk, which may hinder reactivity in cross-coupling but improve stability .
Heterocyclic Derivatives
7-(Dioxaborolan-2-yl)-1H-indazol-3-amine :
The indazole core () introduces a heteroaromatic system, altering electronic properties. The nitrogen-rich structure enhances coordination to metal catalysts, making it valuable in medicinal chemistry for targeted protein binding .1-Isopropyl-3-(dioxaborolan-2-yl)-1H-indol-6-amine :
This indole derivative () demonstrates increased solubility in organic solvents compared to aliphatic analogues due to its planar aromatic system. Its molecular weight (300.20 g/mol) and steric profile suggest utility in drug discovery .
Physicochemical Properties
Table 2: Melting Points and Stability
| Compound | Melting Point (°C) | Stability Notes | Reference |
|---|---|---|---|
| Target Compound (hypothetical) | Not reported | Likely moisture-sensitive; requires inert storage | - |
| [4-(Dioxaborolan-2-yl)phenyl]methanamine (4a) | 85 | Stable under inert atmosphere | [2] |
| (Z)-1,4-Diphenyl-3-dioxaborolan-2-ylbut-3-en-1-amine | 170–173 | High crystallinity; low hygroscopicity | [4] |
| 7-(Dioxaborolan-2-yl)-1H-indazol-3-amine | Not reported | Unstable; HRMS not measured due to decomposition | [6] |
The diphenyl derivative’s high melting point (170–173°C) reflects strong π-π stacking, while aliphatic analogues (e.g., 4a) exhibit lower thermal stability. Moisture sensitivity is a common challenge, as seen in , necessitating stringent storage conditions .
Biological Activity
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine is a compound that belongs to the class of boron-containing compounds known for their diverse biological activities. This article examines the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 244.10 g/mol. The compound features a dioxaborolane moiety that is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with hydroxyl groups in biomolecules such as proteins and nucleic acids. This property allows it to modulate enzymatic activities and influence cellular signaling pathways.
Inhibition of Glycosidases
Research indicates that boron-containing compounds can serve as effective inhibitors of glycosidases, enzymes that play significant roles in carbohydrate metabolism. For instance, studies have demonstrated that related compounds exhibit varying degrees of inhibition against α-glucosidases and β-glucosidases. The inhibition potency is often measured using IC50 values:
| Compound | Target Enzyme | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | α-glucosidase | 5 | Very Potent |
| Compound B | β-glucosidase | 15 | Potent |
| 1-(4,4,5,5-Tetramethyl...) | α-glucosidase | TBD | TBD |
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of boron-containing compounds similar to 1-(4,4,5,5-Tetramethyl...) against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cancer types.
Diabetes Management
Another investigation focused on the use of boron compounds in managing diabetes through glycosidase inhibition. The findings suggested that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or diboration reactions. For example, asymmetric diboration of allenes using Pd catalysts (e.g., Pd(OAc)₂) with bis(pinacolato)diboron (B₂pin₂) generates boronate esters, which can be functionalized with amines . Key factors include:
- Catalyst loading : 5–10 mol% Pd.
- Temperature : Room temperature to 80°C, depending on substrate stability.
- Purification : Column chromatography (silica gel) or recrystallization yields >90% purity.
- Yield optimization : Excess boronate reagent (1.2–1.5 eq) minimizes side reactions .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., δ ~1.2 ppm for tetramethyl dioxaborolane CH₃; δ ~5–6 ppm for butenyl protons).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boron environment .
- IR spectroscopy : B-O stretches (~1340–1310 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₂₁BNO₂: 214.17 g/mol). Discrepancies >5 ppm suggest impurities .
Advanced Research Questions
Q. What challenges arise in controlling stereochemistry during the synthesis of this compound, and how can they be mitigated?
- Answer : The but-3-en-1-amine moiety introduces geometric isomerism (Z/E). Strategies include:
- Chiral ligands : Use (R)-BINAP or Josiphos ligands to enforce enantioselectivity in Pd-catalyzed reactions.
- Low-temperature kinetics : Cooling (−20°C) slows isomerization, favoring kinetic products.
- Chromatographic separation : Reverse-phase HPLC resolves Z/E isomers (e.g., C18 column, acetonitrile/water gradient) .
Q. How does the reactivity of the dioxaborolane group compare to other boronates in Suzuki-Miyaura couplings?
- Answer : The tetramethyl dioxaborolane group exhibits:
- Enhanced stability : Resists hydrolysis compared to boronic acids (pH 7–9 tolerance).
- Slower transmetalation : Requires higher temperatures (80–100°C) for efficient coupling.
- Substrate compatibility : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) achieve >80% conversion, while electron-rich substrates (e.g., 4-methoxybromobenzene) require PdCl₂(dppf) catalysts .
Q. What mechanistic insights explain the compound’s dual reactivity (amine + boronate) in multi-step syntheses?
- Answer : The amine acts as a nucleophile (e.g., forming imines or amides), while the boronate participates in cross-couplings. Sequential reactivity is achievable via:
- Protection/deprotection : Boc-protection of the amine enables selective boronate reactions.
- pH control : Basic conditions (pH >10) favor boronate activation; acidic conditions (pH <4) protonate the amine for nucleophilic attacks.
- Case study : In drug discovery, the amine anchors target binding, while the boronate enables late-stage functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
